![molecular formula C15H19N3O5 B1461003 3,7-Dietil 6-(3-hidroxipropil)pirazolo[1,5-a]pirimidina-3,7-dicarboxilato CAS No. 1146289-94-2](/img/structure/B1461003.png)
3,7-Dietil 6-(3-hidroxipropil)pirazolo[1,5-a]pirimidina-3,7-dicarboxilato
Descripción general
Descripción
3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is a useful research compound. Its molecular formula is C15H19N3O5 and its molecular weight is 321.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Proteómica
Este compuesto se utiliza en proteómica, que es el estudio a gran escala de proteínas, particularmente sus estructuras y funciones. Se utiliza para la identificación y cuantificación de proteínas, comprender sus interacciones y determinar sus redes funcionales y vías de señalización .
Actividad Antitumoral
El compuesto ha sido evaluado por sus propiedades antitumorales. Los resultados del acoplamiento molecular sugieren que los derivados de este compuesto podrían potencialmente inhibir el crecimiento tumoral y podrían explorarse más a fondo como terapéuticos contra el cáncer .
Rendimiento de Fotoblanqueo
En el campo de la fotoquímica, este compuesto ha mostrado resultados prometedores en términos de rendimiento de fotoblanqueo. Se ha probado su estabilidad bajo excitación continua, lo cual es crucial para aplicaciones como la microscopía de fluorescencia y la terapia fotodinámica .
Diseño de Fármacos Anticancerígenos
Derivados de pirimidina: , incluido este compuesto, se han estudiado por sus actividades anticancerígenas. Han mostrado potencial en la inducción de la muerte celular por apoptosis en líneas celulares cancerosas, lo cual es una característica deseable para los fármacos anticancerígenos .
Inhibición Enzimática
Ha estado implicado en el estudio de la inhibición enzimática. Los derivados de este compuesto pueden inhibir enzimas como CDK (cinasas dependientes de ciclinas), que son objetivos importantes en la terapia del cáncer debido a su papel en la regulación de la división celular .
Propiedades
IUPAC Name |
diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-3-22-14(20)11-9-17-18-12(15(21)23-4-2)10(6-5-7-19)8-16-13(11)18/h8-9,19H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNBMZIXIUOVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=C(N2N=C1)C(=O)OCC)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1460923.png)

![4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1460926.png)

![(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1460930.png)
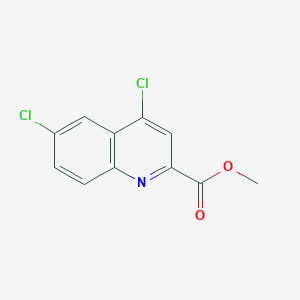
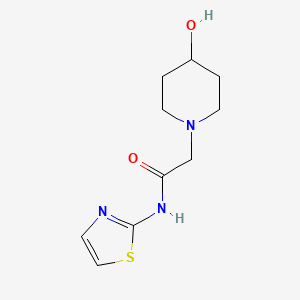
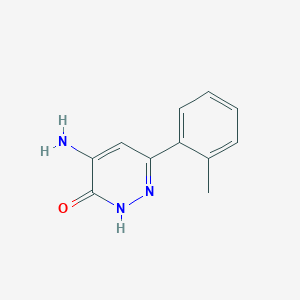
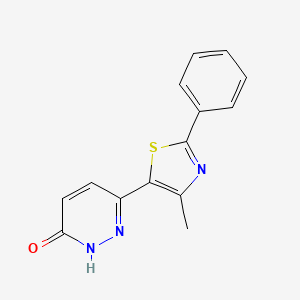

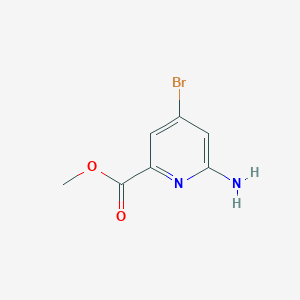
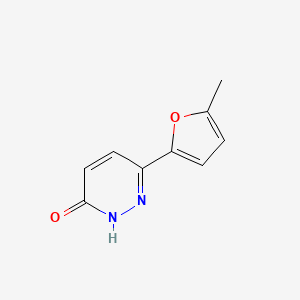

![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1460941.png)
